molecular formula C16H17NO2 B1286149 5-(4-(tert-Butyl)phenyl)nicotinic acid CAS No. 893738-16-4

5-(4-(tert-Butyl)phenyl)nicotinic acid

Cat. No.: B1286149
CAS No.: 893738-16-4
M. Wt: 255.31 g/mol
InChI Key: AHWIXPRHCJGVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(tert-Butyl)phenyl)nicotinic acid is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the class of nicotinic acid derivatives, which are prominent in the development of novel therapeutic agents due to their versatile pharmacological potential. A primary research application for this structural class is in the design and synthesis of new anti-inflammatory agents. Nicotinic acid serves as a core scaffold in several clinically investigated compounds, and its derivatives are explored as potential selective cyclooxygenase-2 (COX-2) inhibitors with the goal of achieving an enhanced gastrointestinal safety profile compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) . The strategic incorporation of a lipophilic tert -butylphenyl moiety is a common structure-activity relationship (SAR) approach to optimize the molecule's binding affinity and selectivity toward specific enzymatic targets . Furthermore, structural analogs based on the (arylphenyl)nicotinic acid framework are being investigated as potent and selective inhibitors of Sirtuin-3 (SIRT3), a regulatory enzyme that represents a promising target for cancer therapy . The flexibility of the nicotinic acid core also allows for derivatization into various chemotypes, such as acylhydrazones and 1,3,4-oxadiazole derivatives, which have demonstrated significant antimicrobial activity against a range of Gram-positive bacteria, including resistant strains like MRSA ( Staphylococcus aureus ATCC 43300) . Researchers value this compound for its utility in constructing diverse compound libraries for high-throughput screening and lead optimization campaigns. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-tert-butylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(2,3)14-6-4-11(5-7-14)12-8-13(15(18)19)10-17-9-12/h4-10H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWIXPRHCJGVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588090
Record name 5-(4-tert-Butylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893738-16-4
Record name 5-(4-tert-Butylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Exploration of Biological Activities and Molecular Mechanisms of 5 4 Tert Butyl Phenyl Nicotinic Acid Derivatives

Investigation of Antimicrobial Mechanisms of Action

There is no specific information available in the reviewed scientific literature regarding the antimicrobial mechanisms of action of 5-(4-(tert-Butyl)phenyl)nicotinic acid. Research on nicotinic acid and its other derivatives has shown a range of antimicrobial properties, but these findings cannot be directly extrapolated to the subject compound.

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus epidermidis, Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA))

No studies were identified that specifically investigated the activity of this compound against Gram-positive bacterial strains. However, broader research into nicotinic acid derivatives has indicated some efficacy against these types of bacteria. For instance, certain acylhydrazone derivatives of nicotinic acid have demonstrated promising activity against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One study showed that a nicotinic acid derivative with a 5-nitrofuran substituent was active against all tested strains, with notable activity against Bacillus subtilis and Staphylococcus aureus, including an MRSA strain. nih.gov Furthermore, nicotinamide (B372718), a related compound, has been shown to enhance the clearance of S. aureus in mice by boosting the innate immune system. nih.gov

Table 1: Antimicrobial Activity of Selected Nicotinic Acid Derivatives (Not this compound)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Acylhydrazone derivative of nicotinic acidStaphylococcus epidermidis ATCC 122281.95 nih.gov
Acylhydrazone derivative of nicotinic acidStaphylococcus aureus ATCC 43300 (MRSA)7.81 nih.gov
1,3,4-Oxadiazoline with 5-nitrofuran substituentStaphylococcus aureus ATCC 65387.81 nih.gov
1,3,4-Oxadiazoline with 5-nitrofuran substituentStaphylococcus aureus ATCC 43300 (MRSA)15.62 nih.gov

This table is for illustrative purposes based on related compounds and does not represent data for this compound.

Antifungal Properties (e.g., Candida albicans, Candida krusei)

Specific research on the antifungal properties of this compound against Candida species is not available. Studies on other nicotinic acid derivatives have shown some potential in this area. For example, nicotinamide has been investigated for its antifungal activity against several Candida species. mdpi.comiric.ca The limitation of nicotinic acid (niacin) has been shown to promote the adhesion of Candida glabrata to surfaces, suggesting that the presence of nicotinic acid could play a role in mitigating fungal colonization. nih.gov

Assessment of Biological System Selectivity (e.g., Lack of Cytotoxicity to Normal Mammalian Cell Lines)

There are no available data on the cytotoxicity of this compound towards normal mammalian cell lines. For some other antimicrobial derivatives of nicotinic acid, a favorable selectivity profile has been observed, with promising compounds showing no cytotoxicity against normal cell lines. nih.gov

Proposed Molecular Targets in Microbial Pathogens (e.g., Dihydrofolate Reductase, Tyrosyl-tRNA Synthetase)

No studies have proposed or investigated dihydrofolate reductase or tyrosyl-tRNA synthetase as molecular targets for this compound.

Dihydrofolate Reductase (DHFR): DHFR is a well-established target for various antimicrobial and anticancer drugs. wikipedia.orgnih.gov Inhibitors of DHFR disrupt the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids, thereby halting cell growth and division. nih.govwikipedia.org While a wide range of compounds act as DHFR inhibitors, there is no evidence to suggest that this compound belongs to this class.

Tyrosyl-tRNA Synthetase (TyrRS): This enzyme is crucial for protein synthesis, making it an attractive target for the development of new antibiotics. nih.govnih.gov Inhibition of TyrRS would disrupt the ability of the pathogen to produce essential proteins, leading to cell death. There is currently no literature linking this compound to the inhibition of this enzyme.

Modulatory Effects on Receptor Systems

Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) and Subtype Selectivity

There is no specific information available regarding the interaction of this compound with nicotinic acetylcholine receptors (nAChRs) or its selectivity for any nAChR subtypes.

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that are involved in a wide range of physiological processes in the central and peripheral nervous systems. nih.govusp.br They are composed of various subunits (α and β), which assemble in different combinations to form a variety of receptor subtypes with distinct pharmacological properties. researchgate.net While nicotinic acid itself is known to interact with the G protein-coupled receptor GPR109A, its interaction with the ionotropic nAChRs is not a primary focus of research. nih.gov The potential for a derivative like this compound to interact with nAChRs remains to be investigated.

Dopamine (B1211576) Receptor (D3 vs D2) Selectivity in Related Arylpiperazine Analogues

The development of selective ligands for dopamine receptor subtypes is a significant area of research, particularly for treating substance abuse and neuropsychiatric disorders. The high homology between the D3 and D2 dopamine receptors presents a challenge in achieving selectivity. acs.org Research into a series of N-phenylpiperazine and arylpiperazine analogues, which are structurally related to the core theme, has provided insights into the features that govern this selectivity. acs.orgnih.gov

Studies have shown that N-phenylpiperazine analogs can selectively bind to the D3 receptor over the D2 subtype. nih.gov This selectivity is often attributed to the ability of these compounds to bind in a bitopic manner, engaging with more than one binding site on the receptor. nih.gov For instance, certain 4-thiophene-3-yl-benzamide N-phenylpiperazines and their corresponding 4-thiazolyl-4-ylbenzamide analogs have demonstrated a wide range of binding affinities for the D3 receptor, with Ki values from 1.4 to 43 nM and 2.5 to 31 nM, respectively. nih.gov The selectivity for D3 over D2 receptors for these series of compounds ranged from 67-fold to as high as 1831-fold. nih.gov

The substitution on the arylpiperazine moiety plays a critical role in both affinity and selectivity. For example, compared to an unsubstituted phenylpiperazine, a 2-methoxyphenylpiperazine derivative showed a threefold increase in affinity for the D3 receptor, but also a nearly tenfold higher affinity for the D2 receptor, which ultimately reduced the D3/D2 selectivity. acs.org Conversely, the 2,3-dichlorophenylpiperazine analogue displayed the highest D3 receptor affinity in the subnanomolar range. acs.org Furthermore, the presence of a tert-butyl group on a pyrimidine (B1678525) ring attached to the piperazine (B1678402) has been shown to be important for D3 receptor affinity and selectivity. acs.org One such compound with a 2-tert-butyl group was found to be the most potent and selective in its class, with a D3 Ki of 4.2 nM and a D2/D3 selectivity ratio of 122. acs.org

Table 1: Dopamine Receptor (D3 vs D2) Binding Affinities of Selected Arylpiperazine Analogues

Compound Analogue D3 Receptor Ki (nM) D2 Receptor Ki (nM) D2/D3 Selectivity Ratio
4-Thiophene-3-yl-benzamide N-phenylpiperazine (Compound 6a) 1.4 >630 >450
4-Thiazolyl-4-ylbenzamide N-piperazine Analogues 2.5 - 31 - 73 - 1390
2-tert-Butyl-6-trifluoromethyl-4-pyrimidinylpiperazine (Compound 25) 4.2 512 122
2-Methoxyphenylpiperazine Analogue (Compound 7) 3.5 3.3 ~1
2,3-Dichlorophenylpiperazine Analogue (Compound 8) <1 - -

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. researchgate.net Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. researchgate.net Derivatives of nicotinic acid and nicotinamide have been designed and synthesized as potential VEGFR-2 inhibitors. nih.gov

Research has shown that certain nicotinamide-based compounds can effectively inhibit VEGFR-2. nih.gov For instance, a series of newly designed derivatives demonstrated potent inhibitory effects, with some compounds showing IC50 values in the nanomolar range, comparable to the established inhibitor sorafenib (B1663141). nih.gov One particularly potent compound exhibited a VEGFR-2 inhibition IC50 of 60.83 nM, nearly equal to that of sorafenib (IC50 = 53.65 nM). nih.gov Similarly, another series based on furopyrimidine and thienopyrimidine scaffolds, which can be considered related structures, also yielded potent VEGFR-2 inhibitors. researchgate.net

The structural design of these inhibitors often incorporates a flat heteroaromatic ring system that binds to the ATP binding region of the receptor's hinge region. nih.gov The presence of specific substituents can significantly influence inhibitory activity. For example, studies on thiazole (B1198619) derivatives revealed that the presence of an electron-withdrawing group, such as a 4-chlorophenyl or 3-nitrophenyl group, on the arylthiazolyl moiety could lead to better VEGFR-2 enzyme inhibitory activity. mdpi.com One 3-nitrophenylthiazole derivative showed 85.72% inhibition of VEGFR-2, comparable to sorafenib's 86.93%. mdpi.com

Table 2: VEGFR-2 Inhibition by Selected Nicotinamide and Related Derivatives

Compound Derivative VEGFR-2 Inhibition IC50 (nM)
Nicotinamide-based Benzylidene Derivative (Compound 6) 60.83
Bis-triazolo-quinoxaline Derivative (Compound 23j) 3.7
Furopyrimidine Derivative (Compound 5p) 117
Sorafenib (Reference) 3.12 - 53.65

Antioxidant and Radical Scavenging Capabilities of Pyridine (B92270) Carboxylic Acid Derivatives

Pyridine carboxylic acid derivatives, such as nicotinic acid derivatives, are recognized for their potential antioxidant properties. pensoft.netnih.gov Antioxidants play a crucial role in mitigating the damaging effects of free radicals in biological systems. The structure of these compounds, particularly the substitution on the pyridine ring, can significantly influence their ability to scavenge radicals. scispace.com For example, in a series of dipicolinic acid derivatives, phenyl substitution generally resulted in better radical scavenging activity compared to alkyl substitution. scispace.com

In Vitro Antiradical Activity Assays (e.g., DPPH, FRAP)

The antioxidant potential of pyridine carboxylic acid derivatives is commonly evaluated using various in vitro assays. Two of the most widely used methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. cropj.commdpi.com

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically. pensoft.netcropj.com This method is valued for its simplicity and has been used to demonstrate the radical scavenging activity of various heterocyclic compounds, including thiazolo[4,5-b]pyridine (B1357651) derivatives. pensoft.net

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. mdpi.com This assay provides a direct measure of the total reducing power of a sample. mdpi.com Both DPPH and FRAP are considered electron transfer (ET) based assays, providing information about the reducing capacity of an antioxidant. mdpi.com

Mechanistic Insights into Antioxidant Processes and Hydrogen Atom Transfer

The mechanism by which antioxidants neutralize free radicals can be broadly categorized into two main types: Hydrogen Atom Transfer (HAT) and single electron transfer (ET). mdpi.comnih.gov The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a free radical, effectively quenching it. nih.govacs.org This is a one-step process where a proton and an electron are transferred together. mdpi.com

The Bond Dissociation Energy (BDE) is a key factor that drives the HAT process; a lower BDE for the A-H bond in the antioxidant facilitates the transfer. mdpi.com Computational and experimental studies have confirmed that for many antioxidant compounds, HAT is a predominant mechanism of action. researchgate.net For instance, the reaction of certain quinones with the hydroperoxyl radical (HOO•) has been shown to occur via a HAT mechanism, which is demonstrated by a significant kinetic solvent effect. nih.gov

Other mechanisms include Sequential Proton Loss followed by Electron Transfer (SPLET) and Single-Electron Transfer followed by Proton Transfer (SET-PT). researchgate.net Under physiological conditions, some compounds may exhibit their antiradical activity through SPLET. researchgate.net The specific mechanism depends on the chemical structure of the antioxidant, the nature of the free radical, and the reaction environment. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of 5 4 Tert Butyl Phenyl Nicotinic Acid Analogues

Correlation of Structural Motifs with Antimicrobial and Antioxidant Potency

Comparison of Acylhydrazone and Oxadiazoline Scaffolds in Antimicrobial Activity

The functionalization of the carboxylic acid group of nicotinic acid derivatives into different heterocyclic scaffolds is a common strategy to enhance antimicrobial potential. Among these, acylhydrazone and oxadiazoline moieties have been extensively studied.

Acylhydrazones, formed via the condensation of nicotinic acid hydrazide with various aldehydes and ketones, serve as versatile intermediates and are known to possess significant biological activities themselves. researchgate.net The N-acylhydrazone linkage (-CO-NH-N=CH-) is a critical pharmacophore. Studies on a series of novel N-acylhydrazones of nicotinic acid hydrazides revealed their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For instance, certain derivatives demonstrated notable efficacy against Pseudomonas aeruginosa. nih.gov The antimicrobial action of acylhydrazones is often attributed to their ability to chelate metal ions or interact with various molecular targets within the bacterial cell. researchgate.netmdpi.com

The subsequent cyclization of the acylhydrazone scaffold, often through treatment with acetic anhydride, leads to the formation of N-acetyl-1,3,4-oxadiazoline derivatives. researchgate.net This conversion from a relatively flexible acylhydrazone linker to a more rigid five-membered oxadiazoline ring significantly alters the molecule's steric and electronic properties, which in turn can modulate its antimicrobial profile. While both scaffolds are biologically active, their spectrum and potency can differ. Research indicates that the introduction of a pyridine (B92270) moiety, characteristic of nicotinic acid, can enhance the cationic density of the molecule, contributing to improved antibacterial activity. researchgate.net The comparison of these two scaffolds shows that specific substitutions on the aryl ring of the acylhydrazone can lead to potent activity, which may or may not be retained upon cyclization to the oxadiazoline. nih.gov

Below is a table summarizing the minimum inhibitory concentration (MIC) for select acylhydrazone analogues of nicotinic acid against various bacterial strains, illustrating the impact of the scaffold on antimicrobial activity.

CompoundSubstituent (R)Bacterial StrainMIC (µg/mL)
3a 4-ChlorophenylP. aeruginosa0.220 nih.gov
3e 2-HydroxyphenylP. aeruginosa0.195 nih.gov
3a 4-ChlorophenylK. pneumoniae> 1.0
3e 2-HydroxyphenylK. pneumoniae> 1.0
3a 4-ChlorophenylS. pneumoniae0.430
3e 2-HydroxyphenylS. pneumoniae0.410
3a 4-ChlorophenylS. aureus> 1.0
3e 2-HydroxyphenylS. aureus> 1.0

Data derived from a study on N-acylhydrazones of nicotinic acid hydrazides. nih.gov

Significance of Electron-Donating and Withdrawing Groups in Radical Scavenging Mechanisms

The antioxidant capacity of nicotinic acid analogues is profoundly influenced by the nature of substituents on their aromatic rings. The ability to scavenge free radicals is often related to the ease with which a molecule can donate a hydrogen atom or an electron to neutralize a radical species. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) play a crucial role in modulating this activity.

EDGs, such as methoxy (-OCH3) and hydroxyl (-OH) groups, increase the electron density on the aromatic ring. This enhanced electron density can stabilize the resulting radical cation formed after electron donation, thereby making the compound a more effective antioxidant. nih.gov In the context of nicotinic acid derivatives, research on related phenolic compounds has shown that EDGs facilitate the abstraction of a hydrogen atom from a phenolic -OH group, stabilizing the subsequent phenoxyl radical and increasing antioxidant potential. nih.gov

Conversely, EWGs, such as a carboxylic acid (-COOH) or a trifluoromethyl (-CF3) group, pull electron density away from the aromatic ring. acs.orgnih.gov This effect generally decreases the compound's ability to donate an electron and can diminish its radical scavenging activity. nih.gov For example, studies on phenolic acids have demonstrated that the strong inductive effect of a carboxylic group can have a significant influence on the total antioxidant activity, with its proximity to the ring playing a key role. nih.gov Furthermore, studies on niacin-related compounds suggest that the hydrazide moiety itself plays an important role in the ability to scavenge various radicals. nih.gov

The table below illustrates the general effect of substituent groups on radical scavenging activity.

Substituent TypeExample GroupsGeneral Effect on Radical ScavengingRationale
Electron-Donating-OH, -OCH3IncreaseStabilizes the radical formed after H/e- donation. nih.gov
Electron-Withdrawing-COOH, -CF3DecreaseDestabilizes the radical formed after H/e- donation. acs.orgnih.gov

Impact of Phenolic Rings and Hydroxyl Groups on Antioxidant Activity

The presence of a phenolic ring and, more specifically, the number and position of hydroxyl (-OH) groups on that ring are paramount in determining the antioxidant activity of a compound. researchgate.net Phenolic compounds are effective antioxidants primarily because the hydroxyl group can readily donate a hydrogen atom to a free radical, thereby neutralizing it. researchgate.net

The antioxidant potency increases with the number of hydroxyl groups. researchgate.net This is because multiple -OH groups provide more sites for hydrogen donation. researchgate.net Furthermore, the arrangement of these groups is critical. For instance, compounds with an ortho-dihydroxyl configuration (a catechol group) often exhibit superior antioxidant and radical scavenging activity. This enhanced activity is due to the ability of the resulting phenoxyl radical to be stabilized through resonance and the formation of an intramolecular hydrogen bond from the adjacent hydroxyl group. researchgate.net

The stability of the phenoxyl radical is a key factor; a more stable radical means the parent molecule was a more effective antioxidant. The presence of multiple hydroxyl groups enhances the ability of the phenolic compound to donate hydrogen atoms, making it a more potent antioxidant. researchgate.net This increased capacity helps to neutralize free radicals and reduce oxidative stress. researchgate.net

The following table summarizes the relationship between hydroxyl group substitution and antioxidant activity.

Structural FeatureImpact on Antioxidant ActivityMechanism
Presence of Phenolic -OHEssential for ActivityActs as a hydrogen donor to neutralize free radicals. researchgate.net
Increased Number of -OH GroupsIncreased ActivityProvides more sites for H-atom donation. researchgate.net
Ortho or Para -OH PositioningIncreased ActivityEnhances the stability of the resulting phenoxyl radical through resonance. researchgate.net
Intramolecular Hydrogen BondingCan Increase or Decrease ActivityCan stabilize the parent molecule or the resulting radical, affecting the energy of the H-donation reaction. nih.gov

Future Research Directions and Translational Perspectives for 5 4 Tert Butyl Phenyl Nicotinic Acid

Development of Novel Synthetic Pathways for Enhanced Scalability and Efficiency

Future research in this area should prioritize the development of novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. This includes the exploration of catalyst-free reactions, the use of more environmentally benign solvents, and the design of continuous flow processes. Such innovations would not only reduce the environmental footprint of the synthesis but also significantly lower the cost of goods, a crucial factor for the commercial viability of any new drug.

Furthermore, a focus on asymmetric synthesis will be paramount to produce enantiomerically pure forms of the compound, should stereoisomerism prove to be a determinant of its biological activity. The development of scalable chiral resolution techniques or, more preferably, stereoselective synthetic methods will be essential.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyAdvantagesChallenges for Scalability
Palladium-Catalyzed Cross-Coupling High functional group tolerance, well-established methodology.Catalyst cost and removal, ligand sensitivity, reaction optimization for large scale.
Nickel-Catalyzed Cross-Coupling Lower catalyst cost compared to palladium.Air and moisture sensitivity of catalysts, potential for side reactions.
C-H Activation/Arylation Atom economy, reduced pre-functionalization steps.Regioselectivity control, requirement for directing groups, harsh reaction conditions.
Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally friendly. wikipedia.orgEnzyme stability and cost, substrate scope limitations, process optimization.

In-Depth Mechanistic Elucidation of Observed Biological Activities and Target Validation

While preliminary studies may indicate promising biological activity for 5-(4-(tert-Butyl)phenyl)nicotinic acid, a comprehensive understanding of its mechanism of action at the molecular level is imperative for its progression as a therapeutic agent. Nicotinic acid and its derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors such as the hydroxycarboxylic acid receptor 2 (HCA2), also known as the niacin receptor. mdpi.com The activation of this receptor is linked to the well-documented lipid-lowering effects of nicotinic acid. mdpi.com

Future investigations must focus on definitively identifying the primary molecular targets of this compound. This will involve a combination of in vitro and in vivo studies, including:

Receptor Binding Assays: To determine the affinity and selectivity of the compound for a panel of known and putative receptors.

Cellular Signaling Studies: To elucidate the downstream signaling pathways modulated by the compound upon target engagement.

Target Knockdown/Knockout Studies: To validate the role of the identified target in mediating the observed biological effects.

A thorough understanding of the compound's mechanism of action is not only crucial for predicting its therapeutic efficacy but also for anticipating potential off-target effects and guiding the design of safer and more effective second-generation analogs.

Advanced SAR and Lead Optimization Studies Based on Computational Insights

The process of transforming a promising hit compound into a clinical candidate relies heavily on systematic Structure-Activity Relationship (SAR) studies and lead optimization. For this compound, future research will need to systematically explore the chemical space around this scaffold to identify modifications that enhance potency, selectivity, and pharmacokinetic properties.

Computational modeling and in silico design will play a pivotal role in this endeavor. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to:

Predict the biological activity of virtual compounds.

Identify key structural features responsible for target binding.

Guide the design of new analogs with improved properties.

Key areas for SAR exploration will include modifications to both the nicotinic acid core and the 4-(tert-butyl)phenyl substituent. For instance, the position and nature of substituents on the phenyl ring could be varied to probe for enhanced interactions with the target binding pocket. Similarly, modifications to the carboxylic acid group of the nicotinic acid moiety could be explored to improve metabolic stability and oral bioavailability.

Table 2: Key Structural Modifications for SAR Studies

Region of ModificationPotential Impact
tert-Butyl Group Altering steric bulk and lipophilicity to influence binding affinity and selectivity.
Phenyl Ring Substituents Introducing electron-donating or -withdrawing groups to modulate electronic properties and potential hydrogen bonding interactions.
Nicotinic Acid Core Isosteric replacements of the pyridine (B92270) nitrogen or carboxylic acid to improve pharmacokinetic properties.
Linker between Rings Modifying the connectivity to optimize the spatial orientation of the two aromatic systems.

Exploration of Additional Therapeutic Modalities and Biological Target Engagements

Beyond its initially identified biological activities, this compound and its future analogs may hold therapeutic potential in a range of other disease areas. Nicotinic acid itself has a long history of use in treating dyslipidemia, and its derivatives have been investigated for a variety of applications, including as anticancer and anti-inflammatory agents.

Future research should therefore cast a wide net to explore the full therapeutic potential of this chemical scaffold. This can be achieved through:

High-Throughput Screening: Testing the compound against a broad range of biological targets and cellular models of disease.

Phenotypic Screening: Assessing the effects of the compound in disease-relevant cellular or animal models without a preconceived target.

Target Fishing and Chemoproteomics: Utilizing chemical probes based on the this compound structure to identify novel binding partners in complex biological systems.

The identification of novel biological targets and therapeutic modalities will not only expand the potential applications of this compound class but could also provide valuable insights into the underlying biology of various diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-(tert-butyl)phenyl)nicotinic acid?

  • Methodology : The synthesis of substituted nicotinic acids often involves organolithium reagents for regioselective substitution. For example, 4-substituted nicotinic acids can be synthesized by reacting pyridyl-3-oxazolines with organolithium reagents (e.g., phenyllithium), followed by oxidation and deprotection steps . Adapting this protocol, researchers might substitute the phenyl group with a tert-butylphenyl moiety. Key steps include:

  • Formation of the pyridyl-3-oxazoline intermediate.
  • Addition of tert-butylphenyllithium for substitution.
  • Oxidation (e.g., air/O₂) to yield the pyridine backbone.
  • Acidic or basic deprotection to isolate the nicotinic acid derivative.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology : Comprehensive characterization requires:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
  • IR spectroscopy to identify carboxylic acid (-COOH) and aromatic C-H stretches.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight verification.
  • Melting point analysis (compare with literature values if available) .
    • Note: If synthesizing a novel analog, include microanalysis (C/H/N) and optical rotation ([α]D) for chiral centers.

Q. How should researchers handle storage and stability of this compound?

  • Guidelines :

  • Storage : -20°C in airtight containers to prevent degradation.
  • Stability : Stable for ≥5 years under recommended conditions, but monitor via periodic HPLC analysis .
  • Safety : Use PPE (gloves, goggles), avoid inhalation/contact, and follow institutional waste disposal protocols for nicotinic acid derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodology :

  • Temperature control : Maintain -78°C during organolithium reagent addition to minimize side reactions.
  • Stoichiometry : Use a 10–20% excess of tert-butylphenyllithium to ensure complete substitution.
  • Catalysis : Explore transition-metal catalysts (e.g., Pd/Cu) for cross-coupling alternatives .
  • Workup : Purify intermediates (e.g., oxazolines) via column chromatography before oxidation.

Q. What strategies exist for developing HPLC methods to assess purity?

  • Methodology :

  • Column selection : Use C18 reverse-phase columns with acidic mobile phases (0.1% TFA in H₂O/ACN) to resolve polar carboxylic acid groups .
  • Detection : UV at λmax ≈ 228–260 nm (based on aromatic/nicotinic acid chromophores) .
  • Calibration : Validate with a certified reference standard (if available) or synthesize an internal standard.

Q. How can mechanistic studies elucidate the compound’s reactivity in biological systems?

  • Approach :

  • Electrophilic substitution : Probe tert-butylphenyl group’s steric effects on nicotinic acid’s carboxylate reactivity.
  • Enzyme inhibition assays : Test interactions with NADPH-dependent enzymes (e.g., dehydrogenases) using analogs like nicotinic acid adenine dinucleotide phosphate .
  • Computational modeling : Density Functional Theory (DFT) to predict binding affinities or metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.